1-(Fluoromethylsulfinyl)-4-methylbenzene

描述

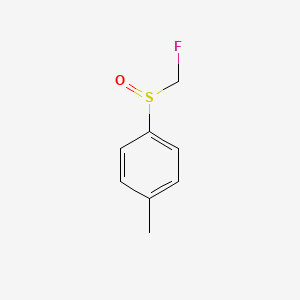

Structure

2D Structure

3D Structure

属性

CAS 编号 |

65325-67-9 |

|---|---|

分子式 |

C8H9FOS |

分子量 |

172.22 g/mol |

IUPAC 名称 |

1-(fluoromethylsulfinyl)-4-methylbenzene |

InChI |

InChI=1S/C8H9FOS/c1-7-2-4-8(5-3-7)11(10)6-9/h2-5H,6H2,1H3 |

InChI 键 |

RJMVSDQUPISREF-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC=C(C=C1)S(=O)CF |

产品来源 |

United States |

Computational and Theoretical Studies on Fluoromethyl Sulfoxide Chemistry

Quantum Chemical Calculations for Elucidating Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions, thereby elucidating their mechanisms. For sulfoxides analogous to 1-(Fluoromethylsulfinyl)-4-methylbenzene, computational studies have been pivotal in understanding reactions such as racemization and the Pummerer rearrangement.

For instance, the photoracemization of chiral alkyl aryl sulfoxides has been investigated using DFT calculations. nih.govacs.org These studies have explored the geometry of the sulfoxide (B87167) radical cation, a key intermediate in the racemization process. nih.govacs.org By optimizing the geometries of the ground state and the one-electron-oxidized cation radicals, researchers can infer the structural changes that facilitate racemization. nih.govacs.org Such calculations provide a theoretical framework for understanding the stereochemical lability of sulfoxides under photochemical conditions.

Similarly, the mechanism of the Pummerer reaction, a characteristic transformation of sulfoxides, has been the subject of computational investigation. researchgate.netwikipedia.org DFT calculations have been employed to study the rate-determining step, which involves the acetylation of the sulfoxide. researchgate.net These theoretical models can account for the role of additives and catalysts in stereoselective Pummerer reactions by considering various transition states and reaction pathways. researchgate.net While not specifically focused on this compound, these studies on related sulfoxides provide a strong basis for predicting its behavior in similar reactions. Theoretical computations have also been crucial in understanding the reduction mechanism of sulfoxides by thiols, a reaction of biological relevance. nih.govitu.edu.tr

Theoretical Investigations of Transition States and Reactive Intermediates

The transient nature of transition states and reactive intermediates makes their experimental characterization challenging. Theoretical investigations provide a powerful alternative for studying these fleeting species. In the chemistry of sulfoxides, computational methods have been used to characterize key intermediates that govern reaction pathways.

The Pummerer reaction, for example, is proposed to proceed through a thionium (B1214772) ion intermediate. manchester.ac.uk Computational studies can model the formation and reactivity of this electrophilic species, providing insights into the regioselectivity and stereoselectivity of the reaction. Furthermore, investigations into post-transition state bifurcations in Pummerer-type rearrangements have been conducted using DFT calculations and direct dynamics simulations, revealing complex reaction dynamics that can influence product ratios. rsc.org

In the context of sulfoxide racemization, theoretical calculations have been essential in characterizing the planar transition state through which the inversion of the chiral sulfur center occurs. rsc.org The energy barrier for this inversion, which determines the optical stability of the sulfoxide, can be calculated, providing a quantitative measure of its stereochemical integrity. For example, the pyramidal inversion of a sulfur center in a typical sulfoxide requires a significant energy barrier of 159.1–171.7 kJ/mol. nih.gov

Computational Prediction of Reactivity and Stereoselectivity

A significant application of computational chemistry is the prediction of chemical reactivity and stereoselectivity, guiding the design of new synthetic methods. For sulfoxides, theoretical approaches have been used to rationalize and predict the stereochemical outcomes of various reactions.

In the asymmetric oxidation of sulfides to produce chiral sulfoxides, computational modeling can help to understand the factors that control the enantioselectivity. metu.edu.tr By examining the transition states for the formation of both enantiomers of the sulfoxide, the origins of stereoselectivity can be elucidated. rsc.org For example, in metal-catalyzed asymmetric oxidations, DFT computations can explore the mechanism and predict the enantiomeric excess by calculating the energy difference between the diastereomeric transition states. rsc.org

The stereochemistry of Michael additions of vinyl sulfoxides has also been a subject of computational study. acs.org Theoretical models can predict the facial selectivity of nucleophilic attack on the double bond, providing a rationale for the observed stereochemical outcomes. Similarly, the influence of sulfoxides on the stereoselective construction of other functional groups, such as in the synthesis of tetrahydrofurans, has been explained through computational models that consider the electrostatic effects of the sulfoxide group on reactive intermediates. nih.gov

Conformational Analysis of α-Fluoro Sulfur-Containing Moieties

The introduction of a fluorine atom at the α-position to a sulfoxide group, as in this compound, has a profound impact on the molecule's conformation. A combination of crystallographic and computational analyses has been instrumental in understanding the conformational preferences of acyclic α-fluoro sulfur motifs. nih.govresearchgate.net

These studies have revealed the importance of hyperconjugative donor-acceptor interactions in controlling the conformation. nih.govresearchgate.net The gauche effect, which describes the tendency of certain substituents to adopt a gauche arrangement, is a key factor in these systems. nih.gov Computational analysis helps to delineate the non-covalent interactions that dictate the three-dimensional structure. nih.govresearchgate.net A notable finding is the conformational disparity observed between the syn- and anti-diastereoisomers of α-fluorosulfoxides. nih.govresearchgate.net

| Compound | Dihedral Angle (°C) |

|---|---|

| syn-α-fluorosulfoxide | -65.4 |

| anti-α-fluorosulfoxide | -175.7 |

Computational Support for Spectroscopic Characterization and Structural Assignment

Computational chemistry plays a crucial supportive role in the interpretation of spectroscopic data and the definitive assignment of molecular structures. By predicting spectroscopic properties, theoretical methods can aid in the analysis of experimental spectra and provide confidence in structural assignments.

For instance, density functional theory calculations have been used to predict the X-ray absorption spectra of organic sulfoxides. nih.govrsc.org These calculations can help to assign the observed transitions to specific electronic excitations, such as those involving the S-O σ* and π* orbitals. nih.govrsc.org The effect of solvent and hydrogen bonding on the spectra can also be modeled computationally, providing a more complete understanding of the experimental observations. nih.govrsc.org

In the field of rotational spectroscopy, quantum chemical calculations are used to predict the rotational constants of a molecule, which are then compared with the experimentally determined values to confirm the observed conformer. researchgate.net This synergy between experiment and computation is essential for unambiguously determining the gas-phase structure of molecules like sulfoxides.

| Environment | S=O Bond Length (Å) |

|---|---|

| No waters bound | 1.541 |

| Four waters hydrogen bonded | 1.586 |

Future Research Directions in 1 Fluoromethylsulfinyl 4 Methylbenzene Chemistry

Development of Sustainable and Atom-Economical Synthetic Methodologies

The synthesis of 1-(Fluoromethylsulfinyl)-4-methylbenzene and related fluorinated sulfoxides traditionally relies on methods that can be improved in terms of environmental impact and efficiency. Future research will likely focus on developing greener and more atom-economical approaches.

One promising avenue is the use of catalytic and selective oxidation of the corresponding sulfide (B99878), 1-(fluoromethylthio)-4-methylbenzene. While various oxidizing agents are known to convert sulfides to sulfoxides, many generate stoichiometric waste. Future methodologies could employ catalysts based on earth-abundant metals or organocatalysts in conjunction with environmentally benign oxidants like hydrogen peroxide or even molecular oxygen. rsc.org The challenge will be to achieve high chemoselectivity, preventing over-oxidation to the corresponding sulfone, and to develop enantioselective oxidation methods to access specific stereoisomers of the chiral sulfoxide (B87167).

Another area for development is the direct C-H functionalization to introduce the fluoromethylsulfinyl group onto the toluene (B28343) ring. This would represent a significant improvement in atom economy over traditional methods that often involve pre-functionalized starting materials. Additionally, exploring one-pot procedures that combine the introduction of the fluoromethylthio group and its subsequent oxidation to the sulfoxide would streamline the synthesis and reduce waste. rsc.org

| Current Methodologies | Future Sustainable Approaches | Key Advantages |

| Stoichiometric oxidation | Catalytic oxidation with H₂O₂ or O₂ | Reduced waste, safer reagents |

| Pre-functionalized aromatics | Direct C-H functionalization | Increased atom economy |

| Multi-step synthesis | One-pot synthesis-oxidation | Improved efficiency, reduced purification |

Exploration of Novel Reactivity Modes and Catalytic Systems

The reactivity of this compound is largely dictated by the sulfoxide group and the adjacent fluorinated methyl group. Future research is expected to uncover new reactivity patterns and develop novel catalytic systems to exploit them.

The sulfoxide moiety can act as a chiral auxiliary, directing stereoselective transformations on the aromatic ring or at the methyl group. Research into new catalytic systems, potentially involving transition metals or organocatalysts, could enable previously inaccessible transformations. For instance, the development of catalysts that can selectively activate the C-H bonds of the methyl group or the aromatic ring in the presence of the sulfoxide would open up new avenues for functionalization.

Furthermore, the fluoromethylsulfinyl group itself could be a target for novel transformations. The development of methods for the selective transfer of the fluoromethylsulfinyl group to other molecules would be of significant interest. This could involve the design of new catalysts that can activate the C-S bond and facilitate group transfer reactions.

Expansion of Synthetic Utility in the Construction of Biologically Relevant and Material Science Compounds

The unique electronic properties imparted by the fluoromethylsulfinyl group make this compound an attractive building block for the synthesis of new pharmaceuticals and materials. Future research will likely focus on expanding its synthetic utility in these areas.

In medicinal chemistry, the fluoromethylsulfinyl group can be incorporated into drug candidates to modulate their metabolic stability, lipophilicity, and binding affinity. cas.cn Researchers will likely explore the use of this compound as a precursor to more complex molecules with potential therapeutic applications. This could involve leveraging its reactivity in cross-coupling reactions or other C-C and C-heteroatom bond-forming reactions.

In materials science, the introduction of the fluoromethylsulfinyl group can influence the electronic and physical properties of organic materials. Future work may involve the incorporation of this moiety into polymers, liquid crystals, or organic electronic materials to fine-tune their properties for specific applications.

Advanced Computational and Mechanistic Insights for Rational Design

A deeper understanding of the structure, bonding, and reactivity of this compound is crucial for the rational design of new synthetic methods and applications. Advanced computational and mechanistic studies will play a key role in this endeavor.

Quantum chemical calculations can provide valuable insights into the electronic structure, bond energies, and reaction mechanisms involving this compound. researchgate.net For example, density functional theory (DFT) calculations can be used to model transition states of potential reactions, helping to predict reactivity and selectivity. This information can guide the development of new catalysts and reaction conditions.

Mechanistic studies, using techniques such as kinetic analysis, isotopic labeling, and in-situ spectroscopy, will be essential to experimentally validate computational predictions and to gain a detailed understanding of reaction pathways. This knowledge will be instrumental in optimizing existing synthetic methods and in the discovery of new transformations.

Design and Synthesis of Next-Generation Fluorinated Organosulfur Reagents

Building on the knowledge gained from studying this compound, future research will aim to design and synthesize new and improved fluorinated organosulfur reagents. These next-generation reagents could offer enhanced reactivity, selectivity, or stability.

常见问题

Q. What are the recommended handling and storage protocols for 1-(Fluoromethylsulfinyl)-4-methylbenzene in laboratory settings?

- Methodological Answer : Follow UN GHS safety guidelines for sulfinyl compounds: store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C, away from oxidizing agents. Use PPE (gloves, goggles, lab coats) and ensure fume hoods are used during handling. In case of inhalation, move to fresh air and seek medical attention. Waste must be segregated and disposed via certified hazardous waste services .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?

- Methodological Answer : Combine ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). For NMR, the fluoromethylsulfinyl group exhibits distinct shifts:

- ¹H NMR : Aromatic protons (6.8–7.2 ppm) and fluoromethylsulfinyl CH2F (split signals due to coupling with fluorine, ~4.5–5.5 ppm).

- ¹³C NMR : Sulfinyl sulfur induces deshielding of adjacent carbons (~120–140 ppm for aromatic carbons). HRMS confirms molecular ion peaks (e.g., [M+H]⁺) with isotopic patterns matching the fluorine and sulfur content .

Q. How should researchers optimize solvent selection for synthesizing or reacting this compound?

- Methodological Answer : Prioritize green solvents (e.g., 2-methyltetrahydrofuran, cyclopentyl methyl ether) for thermal reactions to improve sustainability. For example, 2-MeTHF achieved 85% yield in sulfinyl-containing cyclization reactions, comparable to toluene but with lower environmental impact. Solvent polarity should match the reaction mechanism (e.g., polar aprotic solvents for nucleophilic substitutions) .

Advanced Research Questions

Q. How does the fluoromethylsulfinyl substituent influence electronic properties and reactivity compared to sulfides or sulfones?

- Methodological Answer : The sulfinyl group is a moderate electron-withdrawing group (EWG) due to its polar S=O bond, differing from sulfides (electron-donating) and sulfones (stronger EWGs). Use Hammett σ constants (σp ~0.5 for sulfinyl) to predict substituent effects on reaction rates. Computational studies (DFT) can map charge distribution, showing reduced electron density at the aromatic ring’s para position, affecting electrophilic substitution pathways .

Q. What synthetic strategies are effective for introducing fluoromethylsulfinyl groups into aromatic systems?

- Methodological Answer : Two approaches:

- Oxidation of sulfides : Use mCPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C to oxidize 1-(fluoromethylthio)-4-methylbenzene to the sulfoxide. Monitor reaction progress via TLC to avoid over-oxidation to sulfones.

- Nucleophilic substitution : React 4-methylbenzenesulfinyl chloride with fluoromethyl lithium at −78°C in THF. Quench with ammonium chloride to isolate the product .

Q. What challenges arise in isolating and purifying sulfinyl derivatives like this compound?

- Methodological Answer : Challenges include hygroscopicity and thermal instability. Use silica gel chromatography with ethyl acetate/hexane (1:4) under nitrogen pressure to minimize degradation. For crystallization, employ mixed solvents (e.g., dichloromethane/pentane) at −20°C. Purity is confirmed via melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers resolve contradictions in thermal stability data for sulfinyl compounds?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) under inert atmospheres (argon/nitrogen) to exclude oxidative decomposition. Differential scanning calorimetry (DSC) identifies phase transitions and decomposition temperatures. For example, discrepancies in degradation onset (~150–200°C) may arise from trace moisture; pre-dry samples under vacuum (60°C, 24 hrs) before testing .

Q. What computational methods predict the catalytic behavior of this compound in asymmetric synthesis?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states in enantioselective reactions. Molecular docking simulations assess interactions with chiral catalysts (e.g., BINOL-derived phosphoric acids). Compare computed enantiomeric excess (ee) with experimental HPLC data (Chiralpak IA column) to validate predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。